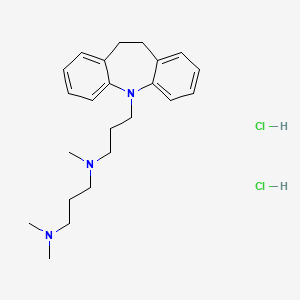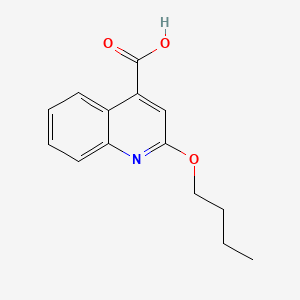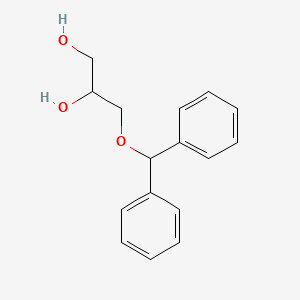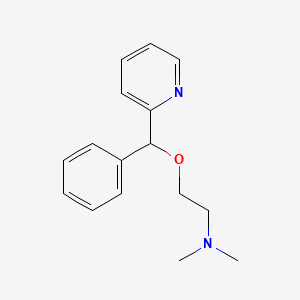
1-(1-benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1-Benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol is a synthetic organic compound that features both an imidazole ring and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(1-Benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol can be synthesized through a multi-step process involving the following key steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Benzylation: The imidazole ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Addition of the Phenyl Group: The phenyl group is introduced through a Friedel-Crafts alkylation reaction using 2,3-dimethylbenzene and a Lewis acid catalyst such as aluminum chloride.
Formation of the Ethanol Group: The final step involves the reduction of the carbonyl group to form the ethanol group using a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1-Benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol can undergo various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The imidazole ring can be reduced to form an imidazoline ring using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium methoxide or sodium ethoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst, sodium borohydride, or lithium aluminum hydride.
Substitution: Sodium methoxide, sodium ethoxide, or other nucleophiles.
Major Products Formed:
Oxidation: Ketones or aldehydes.
Reduction: Imidazoline derivatives.
Substitution: Various substituted benzyl derivatives.
Aplicaciones Científicas De Investigación
1-(1-Benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol has several scientific research applications, including:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting imidazole receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including heterocyclic compounds and natural product analogs.
Material Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(1-benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, modulating their activity. The imidazole ring can interact with metal ions or other biomolecules, influencing various biochemical pathways.
Comparación Con Compuestos Similares
1-(1-Benzyl-1H-imidazol-2-yl)-1-phenylethanol: Similar structure but lacks the dimethyl groups on the phenyl ring.
1-(1-Benzyl-1H-imidazol-2-yl)-1-(4-methylphenyl)ethanol: Similar structure with a single methyl group on the phenyl ring.
1-(1-Benzyl-1H-imidazol-2-yl)-1-(3,4-dimethylphenyl)ethanol: Similar structure with dimethyl groups on different positions of the phenyl ring.
Uniqueness: 1-(1-Benzyl-1H-imidazol-2-yl)-1-(2,3-dimethylphenyl)ethanol is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with other molecules. This structural uniqueness can lead to distinct biological activities and material properties compared to its analogs.
Propiedades
Número CAS |
944268-66-0 |
|---|---|
Fórmula molecular |
C20H22N2O |
Peso molecular |
306.4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![1H-Imidazole, 1-[(1R)-1-phenylethyl]-](/img/structure/B602287.png)
